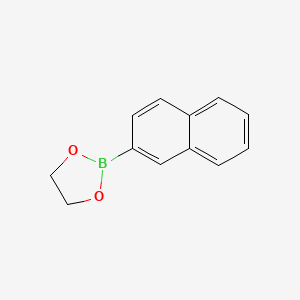
2-(Naphthalen-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boron-containing heterocycles. It is characterized by a boron atom bonded to two oxygen atoms and a naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of naphthalene-2-boronic acid with diols under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where naphthalene-2-boronic acid reacts with a diol in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Naphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted naphthalene compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
2-(Naphthalen-2-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including polymers and ligands for catalysis.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Industry: The compound is used in the production of advanced materials, such as boron-doped graphene and other nanomaterials with unique electronic and mechanical properties.
作用機序
The mechanism of action of 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophilic sites in proteins, enzymes, and other biomolecules, leading to inhibition or modulation of their activity. This interaction is often mediated through the formation of boronate esters or boronic acid derivatives, which can affect the function of the target molecules.
類似化合物との比較
Similar Compounds
Naphthalene-2-boronic acid: A precursor to 2-(Naphthalen-2-yl)-1,3,2-dioxaborolane, used in similar applications.
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural properties.
2-(Naphthalen-2-yl)-2-(pentyloxy)acetonitrile: A multifunctional dye with applications in biological experiments and diagnostics.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of boron with the stability of the naphthalene ring. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
特性
CAS番号 |
919988-32-2 |
|---|---|
分子式 |
C12H11BO2 |
分子量 |
198.03 g/mol |
IUPAC名 |
2-naphthalen-2-yl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H11BO2/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2 |
InChIキー |
LFAPCYMYTSETAW-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
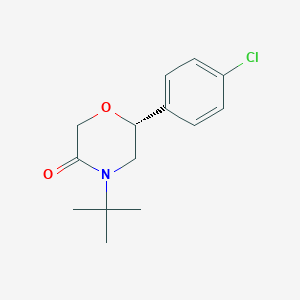
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
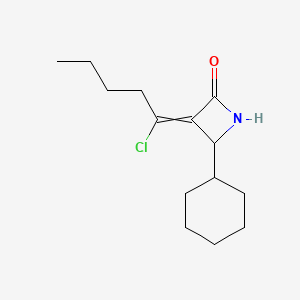
![Methyl [(1R)-3-oxo-1-(thiophen-2-yl)butyl]carbamate](/img/structure/B14180617.png)
![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
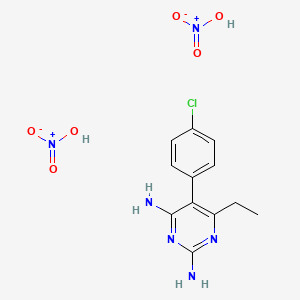
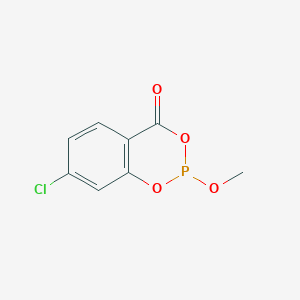
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)

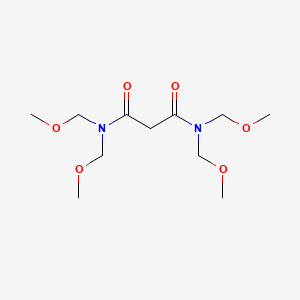
![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
